Cas no 927209-10-7 (2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE)

2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE 化学的及び物理的性質

名前と識別子

-

- 2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE

-

- MDL: MFCD18206219

- インチ: 1S/C10H11FN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14)

- InChIKey: GGQMFEGCXQBIAF-UHFFFAOYSA-N

- ほほえんだ: C(NC(C)C)(=O)C1=CC=C([N+]([O-])=O)C=C1F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A701182-1g |

2-Fluoro-N-isopropyl-4-nitrobenzamide |

927209-10-7 | 97% | 1g |

$375.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749348-1g |

2-Fluoro-n-isopropyl-4-nitrobenzamide |

927209-10-7 | 98% | 1g |

¥3412.00 | 2024-04-25 | |

| A2B Chem LLC | AI62032-250mg |

2-Fluoro-n-isopropyl-4-nitrobenzamide |

927209-10-7 | 95% | 250mg |

$305.00 | 2024-05-20 | |

| eNovation Chemicals LLC | Y1234241-250mg |

Benzamide, 2-fluoro-N-(1-methylethyl)-4-nitro- |

927209-10-7 | 95% | 250mg |

$525 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1234241-1g |

Benzamide, 2-fluoro-N-(1-methylethyl)-4-nitro- |

927209-10-7 | 95% | 1g |

$975 | 2025-02-18 | |

| Matrix Scientific | 184842-5g |

2-Fluoro-N-isopropyl-4-nitrobenzamide, 95% |

927209-10-7 | 95% | 5g |

$1403.00 | 2023-09-11 | |

| AstaTech | AB11428-5/G |

2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE |

927209-10-7 | 95% | 5g |

$1475 | 2023-09-18 | |

| abcr | AB456780-250 mg |

2-Fluoro-N-isopropyl-4-nitrobenzamide |

927209-10-7 | 250MG |

€521.00 | 2023-03-10 | ||

| eNovation Chemicals LLC | Y1234241-250mg |

Benzamide, 2-fluoro-N-(1-methylethyl)-4-nitro- |

927209-10-7 | 95% | 250mg |

$525 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234241-1g |

Benzamide, 2-fluoro-N-(1-methylethyl)-4-nitro- |

927209-10-7 | 95% | 1g |

$975 | 2024-06-06 |

2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE 関連文献

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDEに関する追加情報

Compound CAS No. 927209-10-7: 2-Fluoro-N-isopropyl-4-nitrobenzamide

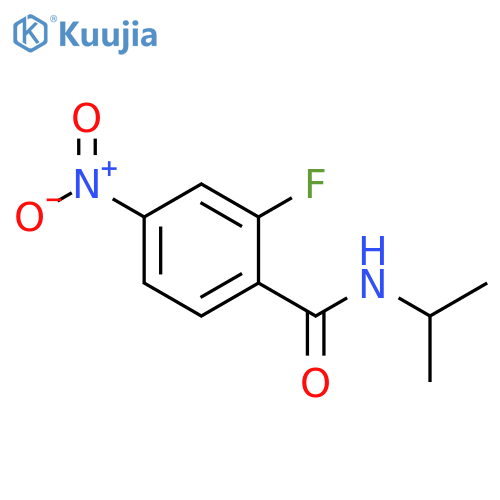

The compound with CAS No. 927209-10-7, known as 2-Fluoro-N-isopropyl-4-nitrobenzamide, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with a fluoro group at the 2-position and a nitro group at the 4-position, along with an isopropyl amide group. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide through multi-step processes that involve precise control over reaction conditions to achieve high yields and purity. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and coupling reactions, to construct this compound with optimal efficiency. The use of modern catalytic systems and green chemistry principles has further enhanced the sustainability of these synthesis methods.

The structural features of 2-Fluoro-N-isopropyl-4-nitrobenzamide make it an excellent candidate for exploring its biological activity. Studies have shown that this compound exhibits potential anti-tumor properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, recent research has demonstrated that the fluoro and nitro substituents on the benzene ring enhance the compound's ability to interact with key biomolecular targets, such as kinases and proteases, which are critical in oncological pathways.

In addition to its pharmacological applications, 2-Fluoro-N-isopropyl-4-nitrobenzamide has also found utility in materials science as a precursor for advanced materials such as polymers and coordination compounds. Its amide functionality allows for the formation of hydrogen bonds, which can be exploited to design self-healing materials or stimuli-responsive polymers. Furthermore, the nitro group's electron-withdrawing nature makes this compound suitable for use in electrochemical applications, such as sensors and energy storage devices.

From an analytical perspective, 2-Fluoro-N-isopropyl-4-nitrobenzamide serves as a valuable reference standard for chromatographic and spectroscopic techniques due to its well-defined structure and distinct spectral properties. Its ability to fluoresce under certain conditions has made it a useful probe in fluorescence-based assays for detecting specific analytes in complex matrices.

Recent studies have also focused on the environmental fate and toxicity of 2-Fluoro-N-isopropyl-4-nitrobenzamide, particularly in light of its potential use in agrochemicals or pharmaceuticals. Research indicates that this compound undergoes biodegradation under aerobic conditions, albeit at a slower rate compared to other similar compounds. Efforts are ongoing to optimize its degradation pathways to minimize environmental impact.

In summary, 2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS No. 927209-10-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in drug discovery, materials development, and analytical chemistry. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a key molecule in contemporary chemical research.

927209-10-7 (2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE) 関連製品

- 62423-75-0(Benzoic acid, 3-(2-bromo-1-oxopropyl)-)

- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)

- 1171902-79-6(3-Bromo-2-(4-methoxyphenyl)pyridine)

- 2228581-06-2(2-(2-cyclopropylphenyl)propanoic acid)

- 166312-49-8(2-methoxy-4-(trifluoromethoxy)phenol)

- 2416231-49-5(7-methoxy-N-{3-[(methylamino)methyl]phenyl}quinoline-3-carboxamide hydrochloride)

- 1000340-51-1(7-Methyl-1H-indazole-3-carbaldehyde)

- 14790-63-7(1-(chloromethoxy)-4-nitrobenzene)

- 954608-69-6(3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea)

- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)